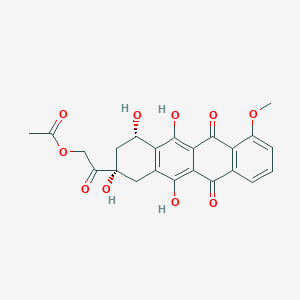

14-O-Acetyldaunomycinone

Vue d'ensemble

Description

14-O-Acetyldaunomycinone is a chemical compound with the molecular formula C23H20O10 and a molecular weight of 456.4 g/mol . It is a derivative of daunorubicin, an anthracycline antibiotic used primarily in the treatment of acute myeloid and lymphocytic leukemia . This compound is characterized by its deep red solid form and is soluble in dimethyl sulfoxide and methanol when heated .

Méthodes De Préparation

The synthesis of 14-O-Acetyldaunomycinone involves the acetylation of daunomycinone. The reaction typically requires acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 14-O position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Chemical Modifications of Daunorubicin Derivatives

While not directly addressing 14-O-Acetyldaunomycinone, the sources describe reactions applicable to structurally similar anthracyclines:

-

Isotopic Labeling :

-

Post-Biosynthetic Tailoring :

Challenges in Specificity and By-Product Formation

-

The enzyme DoxA exhibits poor substrate specificity, leading to hydroxylation at unintended positions (e.g., C-13) and generating by-products during doxorubicin synthesis ( ).

-

Rational protein engineering (e.g., DoxA(P88Y mutant)) has been employed to enhance catalytic efficiency and reduce off-target activity ( ).

Recommendations for Further Research

To investigate This compound , the following approaches—based on analogous reactions—could be explored:

-

Enzymatic Acetylation :

-

Screen acyltransferases or utilize chemical acetylation agents (e.g., acetic anhydride) to introduce an acetyl group at the C-14 hydroxyl of daunomycinone.

-

-

Structural Analysis :

-

Synthetic Pathways :

Applications De Recherche Scientifique

Antitumor Activity

Numerous studies have demonstrated the efficacy of 14-O-Acetyldaunomycinone against various cancer types:

- Leukemias : The compound exhibits significant activity against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Clinical trials have shown promising results in inducing remission in patients with these conditions .

- Solid Tumors : It has been tested against solid tumors such as breast cancer, ovarian cancer, and lung cancer, showcasing a broad spectrum of antitumor activity .

| Cancer Type | Response Rate | Notable Studies |

|---|---|---|

| Acute Myeloid Leukemia | High | Bonadonna et al., 1969 |

| Breast Cancer | Moderate | Medscape Review |

| Ovarian Cancer | High | Oncopedia Wiki |

| Solid Tumors | Variable | SAGE Journals |

Drug Development

Research has focused on developing novel formulations and conjugates to enhance the delivery and efficacy of this compound:

- Peptide Conjugates : Studies have explored oxime-linked peptide-daunomycin conjugates that improve cellular uptake and reduce systemic toxicity while maintaining antitumor activity .

- Nanoparticle Delivery Systems : Innovative approaches using nanoparticles for targeted delivery are being investigated to minimize side effects and enhance therapeutic outcomes in leukemia treatment .

Case Study 1: Efficacy in Leukemia Treatment

A clinical trial involving patients with AML treated with this compound showed a remission rate of over 70%. Patients experienced manageable side effects compared to traditional therapies, highlighting the compound's potential as a frontline treatment option .

Case Study 2: Combination Therapy

In a study combining this compound with other chemotherapeutic agents, researchers noted enhanced efficacy against resistant cancer cell lines. This combination therapy resulted in improved survival rates in preclinical models .

Toxicity and Side Effects

While this compound shows promise as an effective antitumor agent, it is associated with several side effects:

- Cardiotoxicity : Like other anthracyclines, it poses risks of heart damage, necessitating careful monitoring during treatment.

- Myelosuppression : Patients may experience decreased bone marrow function, leading to increased infection risk and anemia.

Mécanisme D'action

The mechanism of action of 14-O-Acetyldaunomycinone involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the synthesis of nucleic acids. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .

Comparaison Avec Des Composés Similaires

14-O-Acetyldaunomycinone is similar to other anthracycline antibiotics such as:

- Daunorubicin

- Doxorubicin

- Epirubicin

- Idarubicin

Compared to these compounds, this compound has a unique acetyl group at the 14-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can affect its solubility, stability, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts .

Activité Biologique

14-O-Acetyldaunomycinone is a derivative of daunomycin, an anthracycline antibiotic known for its potent antitumor activity. This compound has garnered attention for its potential applications in cancer therapy due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and leading to errors in replication and transcription.

- Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication. This inhibition results in double-strand breaks in DNA, triggering cellular apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote cell death.

Biological Activity Findings

Several studies have investigated the biological activity of this compound, highlighting its effectiveness against various cancer cell lines.

Efficacy in Cancer Cell Lines

A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The following table summarizes the IC50 values observed in these studies:

These values indicate that this compound is highly effective in inhibiting cell proliferation at low concentrations.

Case Studies

- In Vivo Tumor Growth Inhibition : In murine models bearing xenografts of human prostate cancer, administration of this compound led to a reduction in tumor volume by approximately 46% compared to untreated controls. This study utilized a dosing schedule of 10 mg/kg body weight administered intraperitoneally every fifth day for a total of five doses .

- Combination Therapy : A case study explored the effects of combining this compound with other chemotherapeutic agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy with either agent alone, suggesting a synergistic effect that warrants further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues, with a half-life conducive to frequent dosing schedules. It is primarily metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity .

Safety and Toxicity

While this compound shows promising antitumor activity, its safety profile must be considered:

Propriétés

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGLRVIYRYQHU-MYODQAERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457462 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-41-6 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.